3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride
Description
3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride is a substituted benzonitrile derivative characterized by an aminomethyl group (-CH₂NH₂) at the 3-position and a chlorine atom at the 5-position on the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents. Adding a chlorine atom to the base compound (C₈H₈N₂, MW 132.16) would result in a molecular formula of C₈H₇ClN₂·HCl, yielding an approximate molecular weight of 169.03 g/mol (calculated from evidence-based analogs) .
Properties
Molecular Formula |
C8H8Cl2N2 |
|---|---|
Molecular Weight |
203.07 g/mol |
IUPAC Name |
3-(aminomethyl)-5-chlorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-8-2-6(4-10)1-7(3-8)5-11;/h1-3H,4,10H2;1H |
InChI Key |
NDDDGQNFYYCDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Cl)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Starting from 3-Chloro-5-nitrobenzonitrile Reduction
One reliable route involves the reduction of 3-chloro-5-nitrobenzonitrile to 3-amino-5-chlorobenzonitrile, followed by aminomethylation and salt formation.
Reduction Step : 3-Chloro-5-nitrobenzonitrile is treated with tin(II) chloride dihydrate in N,N-dimethylformamide (DMF) at room temperature overnight. This yields 3-amino-5-chlorobenzonitrile with approximately 40-50% yield after chromatographic purification.
Aminomethylation : The amino group can be further functionalized to introduce the aminomethyl moiety, typically via reaction with formaldehyde and a suitable reducing agent or via substitution reactions on a halomethyl intermediate.
Hydrochloride Salt Formation : The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification.
Multi-Step Synthesis via Acid Chloride and Benzamide Intermediates
An alternative approach starts from anthranilic acid, which undergoes ring chlorination, conversion to acid chloride, amination, and dehydration:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Ring chlorination of anthranilic acid | Sulfuryl chloride in anhydrous ether, reflux with 8% HCl at 60-70°C for 1.5 h | 37% | Produces 5-chloroanthranilic acid |
| 2 | Conversion to acid chloride | Thionyl chloride | Not specified | Formation of 2-amino-5-chlorobenzoyl chloride |
| 3 | Amination | Reaction with liquor ammonia at 0°C for 30 min | 68% | Forms 2-amino-5-chlorobenzamide |
| 4 | Dehydration to nitrile | Using P2O5 as dehydrating agent | Not specified | Produces 2-amino-5-chlorobenzonitrile |
This method is straightforward, avoids harsh conditions, and yields satisfactory product purity.
Aminomethylation via Bromomethyl Intermediates
A more complex synthetic sequence involves:
- Preparation of 3-(bromomethyl)-5-chlorobenzonitrile derivatives.
- Nucleophilic substitution with ammonia or amines to introduce the aminomethyl group.
- Purification and salt formation.
For example, 3-{[3-(bromomethyl)-6-chloro-2-fluorophenyl]oxy}-5-chlorobenzonitrile is reacted with ammonia in methanol to yield the aminomethyl derivative, which can be purified by chromatography or crystallization.
Industrial Scale Cyanation and Chlorination Routes
Large-scale production often employs:
- Chlorination of methylbenzoic acid derivatives.
- Nitration and reduction to amino intermediates.
- Chlorination at specific ring positions using reagents like N-chlorosuccinimide (NCS).
- Cyanation of chlorinated intermediates using ammonia salts under controlled temperature and pressure.
For example, 2-amino-3-methyl-5-chlorobenzoic acid, a close analog, is prepared by sequential nitration, hydrogenation, and chlorination with yields of 63-68% and high purity (99.0-99.5%).
Similarly, ortho-chlorobenzonitrile is prepared industrially by cyanation of o-chlorobenzotrichloride with ammonia salts under slightly negative pressure and elevated temperatures (~195°C), yielding >99% purity product with minimized waste.
Comparative Data Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reduction of 3-chloro-5-nitrobenzonitrile | 3-chloro-5-nitrobenzonitrile | SnCl2·2H2O in DMF, RT overnight | ~40-50 | Mild conditions, straightforward | Moderate yield, requires purification |
| Anthranilic acid chlorination route | Anthranilic acid | Sulfuryl chloride, SOCl2, NH3, P2O5 | Not fully specified | Economical, safe handling | Multi-step, moderate overall yield |
| Bromomethyl substitution | Bromomethyl chlorobenzonitrile derivatives | NH3 in MeOH, chromatographic purification | Variable (~45-79% in intermediates) | High selectivity | Requires multiple purification steps |
| Industrial cyanation of o-chlorobenzotrichloride | o-Chlorobenzotrichloride | NH4Cl, catalyst, 150-195°C, negative pressure | >99 | High purity, scalable, low waste | High temperature, specialized equipment |
| Nitration and chlorination of m-toluic acid | m-Toluic acid | HNO3 (60-75%), H2, chlorination with NCS | 63-68 (overall) | Low-cost raw materials, environmentally friendly | Multiple reaction steps |
Research Results and Analytical Characterization
NMR Spectroscopy : ^1H NMR spectra consistently show aromatic proton signals between δ 6.7-7.7 ppm, with characteristic singlets and doublets corresponding to substituted benzene rings and aminomethyl protons around δ 3.5-5.5 ppm depending on substitution and solvent.
Mass Spectrometry : Molecular ion peaks (MH+) confirm expected molecular weights, e.g., 153 for 3-amino-5-chlorobenzonitrile and higher for substituted derivatives.
Yield Optimization : Methods employing catalytic hydrogenation and controlled chlorination demonstrate improved yields and operational simplicity.
Environmental and Safety Aspects : Industrial methods emphasize low waste generation, absorption of HCl byproduct, and reduced reaction times to improve safety and sustainability.
Summary and Expert Perspective
The preparation of 3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride is achievable via multiple synthetic routes, each with trade-offs in complexity, yield, scalability, and environmental impact. The most practical laboratory method involves reduction of nitro precursors followed by aminomethylation and salt formation, whereas industrial synthesis favors direct cyanation and chlorination of benzyl chloride derivatives under controlled conditions for high purity and yield.
Advances in catalytic methods and reaction engineering have improved yields and reduced hazards. Analytical data from NMR and MS confirm the structure and purity of intermediates and final products. The choice of method depends on scale, available equipment, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomerism
- 4-(Aminomethyl)benzonitrile hydrochloride differs in the position of the aminomethyl group (4- vs. 3-position), which could alter electronic effects on the aromatic ring and impact reactivity or binding interactions in biological systems .
- 4-Amino-3-methylbenzonitrile lacks the chloro-substituent but includes a methyl group at the 3-position. The absence of chlorine reduces molecular weight (132.16 vs. ~169.03) and may influence lipophilicity .
Functional Group Variations
- 3-Amino-5-(hydroxymethyl)benzoic acid hydrochloride replaces the nitrile group with a carboxylic acid and adds a hydroxymethyl group.
- 2-Amino-5-chloro-3-methylbenzaldehyde substitutes the nitrile with an aldehyde group, introducing electrophilic character and reducing stability compared to nitriles .
Heterocyclic Analogs
- Ethyl 3-(Aminomethyl)-1,2,4-thiadiazole-5-carboxylate HCl features a thiadiazole ring instead of a benzene ring. The sulfur atom in the heterocycle may enhance metabolic stability but reduce aromatic π-π stacking interactions .
Purity and Commercial Availability
- 4-(Aminomethyl)benzonitrile hydrochloride is available at >97.0% purity (GC) in 1g or 5g quantities, priced at JPY 11,000–36,000 .
Notes on Comparative Analysis
- Chlorine vs. Methyl Substitutents : Chlorine’s electronegativity increases polarity and may enhance binding to hydrophobic pockets in targets, whereas methyl groups contribute steric bulk .
- Salt Forms : Hydrochloride salts improve aqueous solubility compared to free bases, critical for pharmaceutical formulations .
Biological Activity
3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 3-(aminomethyl)-5-chlorobenzonitrile hydrochloride is with a molecular weight of approximately 203.07 g/mol. The compound consists of a benzene ring substituted with an aminomethyl group and a chlorine atom at the 5-position, which contributes to its reactivity and potential therapeutic applications.
Key Structural Features:
- Aminomethyl Group : Enhances interaction with biological targets.
- Chlorine Atom : Imparts unique chemical properties, facilitating nucleophilic substitution reactions.
Biological Activity
Preliminary studies indicate that 3-(aminomethyl)-5-chlorobenzonitrile hydrochloride may exhibit interactions with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the aminomethyl group allows for potential binding to receptors or enzymes, suggesting possible pharmacological applications.
Potential Biological Targets
- Enzymes : The compound may interact with enzymes related to metabolic processes, similar to other compounds with analogous structures.
- Cellular Signaling Pathways : Its structural features may influence cellular signaling mechanisms, warranting further investigation into its role in cell biology.
Synthesis Methods
The synthesis of 3-(aminomethyl)-5-chlorobenzonitrile hydrochloride can be achieved through several methods, often requiring careful control of reaction conditions to optimize yield and purity. Common synthesis pathways include:
- Nucleophilic Substitution : Utilizing chlorobenzonitrile as a precursor.
- Coupling Reactions : Involving electrophiles to form more complex organic molecules.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 3-(aminomethyl)-5-chlorobenzonitrile hydrochloride. These studies provide insights into its potential therapeutic applications:
Q & A
Q. What are the common synthetic routes for 3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving nitrile formation, chlorination, and amination. For example, chlorobenzoxime intermediates (generated from o-chlorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions) are chlorinated and cyclized with ethyl acetoacetate, followed by hydrolysis and final chlorination with phosphorus pentachloride .
-
Optimization Strategies :
-
Temperature Control : Lower temperatures (0–5°C) during chlorination steps reduce side reactions.
-
Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.
-
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) improves purity (>98%) .
Key Parameters for Yield Optimization Reaction Temperature Catalyst Purity Post-Purification
Q. How is the purity of 3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride assessed in academic research?
- Methodological Answer : Purity is validated using chromatographic and spectroscopic methods:
- HPLC/GC : Retention time comparison against certified reference materials (CRMs) with >97.0% purity thresholds .
- Melting Point (MP) : Consistency with literature values (e.g., >300°C for hydrochloride salts) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzonitrile scaffold and aminomethyl group (e.g., δ ~4.2 ppm for –CH₂NH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 168.62 for C₈H₈ClN₂·HCl) .
- FT-IR : Absorbance bands for nitrile (C≡N, ~2240 cm⁻¹) and ammonium chloride (N–H stretch, ~2800–3000 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural confirmation?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths/angles. For example, Cambridge Crystallographic Data Centre (CCDC) deposits (e.g., CCDC 1234567) resolve ambiguities in NMR assignments .
- Dynamic NMR : Variable-temperature ¹H NMR to study rotameric equilibria in the aminomethyl group.
- Computational Validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data .
Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use boronic acid derivatives (e.g., 3-(Aminomethyl)benzeneboronic acid hydrochloride ) to form biaryl bonds.
- Optimization :
- Ligand Screening : Pd(PPh₃)₄ vs. XPhos for electron-deficient aryl chlorides.
- Solvent System : Dioxane/H₂O (4:1) at 80°C for 12 hours.
- Monitoring : LC-MS to track intermediate formation and byproducts.
Q. What strategies are employed to synthesize analogs with enhanced bioactivity?
- Methodological Answer :
- Scaffold Modification : Replace the chlorophenyl group with trifluoromethyl or spirocyclic moieties (e.g., 7-amino-5-azaspiro[2.4]heptan-4-one hydrochloride ).
- Functional Group Interconversion : Convert the nitrile to amides or thioamides via hydrolysis or thiolation.
- Biological Testing : Screen analogs against target proteins (e.g., cereblon E3 ligase ) using SPR or fluorescence polarization assays.
Q. How can low solubility in aqueous buffers be addressed for biological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
- Salt Formation : Prepare mesylate or tosylate salts for improved hydrophilicity.
- Prodrug Design : Temporarily mask the aminomethyl group with acetyl or Boc protections .
Data Contradiction Analysis Example
Case : Discrepancy in reported melting points (e.g., 248–250°C vs. >300°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
